molecular formula C6H3ClN2OS B8814745 6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one CAS No. 112523-34-9

6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B8814745
CAS No.: 112523-34-9
M. Wt: 186.62 g/mol
InChI Key: HFLUEPQJJWCETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one (CAS 112523-34-9) is a fused heterocyclic compound of significant interest in medicinal chemistry research. This chemical scaffold is part of a broader class of thiazolopyridine derivatives that are frequently investigated for their potential as core structures in developing novel therapeutic agents. The molecular formula is C 6 H 3 ClN 2 OS, and it has a molecular weight of 186.62 g/mol . Compounds featuring the thiazolo[5,4-b]pyridine scaffold are explored in various research areas, including the search for new enzyme inhibitors . Research on analogous structures indicates potential relevance in developing inhibitors for bacterial targets. For instance, molecular modeling studies have identified various heterocyclic compounds as promising inhibitors of the essential bacterial cell division protein FtsZ, a target for novel antibiotics . Furthermore, other FtsZ inhibitors, such as alkyl gallates, demonstrate how targeting this protein can disrupt bacterial cell division, leading to elongated cells and eventual cell death . The chlorinated thiazolo moiety present in this compound makes it a versatile synthetic intermediate for further chemical functionalization, enabling researchers to build more complex molecules for structure-activity relationship (SAR) studies . This product is provided for research purposes as a chemical building block. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

112523-34-9

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

6-chloro-1H-[1,3]thiazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C6H3ClN2OS/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10)

InChI Key

HFLUEPQJJWCETM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Thiazolo-Pyridinones

The position and type of halogen substituents critically influence electronic and steric properties. Key analogs include:

Compound Name CAS Number Substituent Position Halogen Key Properties/Applications
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one 199538-83-5 6 Br Larger atomic radius; potential enhanced lipophilicity
5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one 121879-69-4 5 Cl Altered electronic distribution; unstudied bioactivity
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one 35570-68-4 6 Cl Oxazole ring (O vs. S); reduced H-bonding capacity

Key Observations :

  • 6-Bromo vs. 6-Chloro : Bromine’s larger size may increase steric hindrance but improve membrane permeability in drug candidates .
  • Positional Isomerism (5-Cl vs. 6-Cl) : The 6-position chlorine in the parent compound likely optimizes interactions with hydrophobic enzyme pockets, as seen in HIV reverse transcriptase inhibitors .
  • Oxazole vs.

Heterocycle-Modified Derivatives

Structural modifications to the core heterocycle significantly impact reactivity and applications:

Compound Name CAS Number Core Modification Notable Properties
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione 1206716-59-7 Thione (C=S) Enhanced electrophilicity; potential protease inhibition
Thiazolo[5,4-c]pyridin-4(5H)-one hydrochloride 1312412-89-7 Fused thiazole-pyridinone Protonated amine; solubility in acidic conditions

Key Observations :

  • Thione Derivatives : The C=S group in thione analogs increases electrophilicity, enabling nucleophilic attack in synthetic routes, but may reduce metabolic stability .
  • Ring Fusion Position: Thiazolo[5,4-c]pyridinone derivatives exhibit distinct ring strain and hydrogen-bonding patterns compared to [5,4-b] isomers, affecting target selectivity .

Preparation Methods

Step 1: Nucleophilic Substitution

  • Reactants : Ethyl 2-aminothiazole-5-carboxylate + 2-methyl-4,6-dichloropyrimidine.

  • Conditions : DMF, 60°C, 12 hours.

  • Intermediate : Ethyl 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate (Yield: 85%).

Step 2: Hydrolysis to Carboxylic Acid

  • Reactants : Intermediate from Step 1.

  • Conditions : 5N NaOH, 0°C → room temperature, 4 hours.

  • Product : 2-(6-Chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid (Yield: 92%).

Step 3: Amide Formation via Acylation

  • Reactants : Carboxylic acid + 2-chloro-6-methylaniline.

  • Conditions : Oxalyl chloride (2 equiv), DCM, 0°C → reflux.

  • Final Product : 6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one (Yield: 78%).

This method offers high purity but involves hazardous reagents like oxalyl chloride.

Microwave-Assisted Synthesis with Green Solvents

Recent advances emphasize eco-friendly protocols. A 2023 study demonstrated sabinene (a terpene) as a solvent under microwave irradiation:

  • Reactants : 3-Amino-2-chloropyridine + phenyl isothiocyanate.

  • Conditions : Sabinene, 130°C, 2 hours (microwave).

  • Yield : 64–75%.

Key Advantages :

  • Reduced reaction time (2 hours vs. 16 hours thermally).

  • Solvent recyclability without yield loss.

Optimization of Thiourea Intermediate Routes

A high-yield route from 2-amino-3-bromo-5-chloropyridine and O-ethylxanthic acid potassium salt was reported in a 2003 patent:

  • Reactants : 2-Amino-3-bromo-5-chloropyridine + O-ethylxanthic acid potassium salt.

  • Conditions : NMP, reflux, 6 hours.

  • Workup : Acidification to pH 4.5 with acetic acid.

  • Yield : 98%.

This method avoids column chromatography, making it industrially viable.

Comparative Analysis of Methods

Method Yield Time Scalability Eco-Friendliness
One-Step Cyclization65–75%6–8 hModerateLow
Multi-Step Synthesis78%24 hHighLow
Microwave-Assisted64–75%2 hModerateHigh
Thiourea Intermediate98%6 hHighModerate

Q & A

Q. What factors influence the stability of this compound under storage conditions?

  • Methodological Answer: Degradation pathways (hydrolysis, oxidation) are assessed via forced degradation studies (40°C/75% RH for 4 weeks). Stabilize with antioxidants (0.1% BHT) and store in amber vials under argon. Monitor purity by stability-indicating HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.